N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF4N5OS/c21-15-6-1-11(20(23,24)25)7-16(15)29-17(31)9-32-19-14-8-28-30(18(14)26-10-27-19)13-4-2-12(22)3-5-13/h1-8,10H,9H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCVQYZEBGDFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide , also known by its chemical identifiers and synonyms, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 396.82 g/mol. The structural representation includes a chloro-trifluoromethyl phenyl group and a pyrazolo[3,4-d]pyrimidine moiety linked through a thioacetamide functional group.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrazolo[3,4-d]pyrimidines have been reported to inhibit various cancer cell lines, including:
- Colon carcinoma (HCT-116) : IC50 values around 6.2 μM.
- Breast cancer (T47D) : IC50 values of 43.4 μM and 27.3 μM for different derivatives.
These compounds function by disrupting cellular processes essential for tumor growth and proliferation, potentially through inhibition of specific kinases or other molecular targets involved in cancer signaling pathways .
The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound may act as a kinase inhibitor , disrupting signaling pathways critical for cancer cell survival and proliferation.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. These studies typically assess cell viability using assays such as MTT or XTT, measuring the ability of cells to reduce yellow tetrazolium salts to purple formazan crystals.
In Vivo Studies
Preclinical trials involving animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and improving survival rates compared to control groups. Specific details on dosage and administration routes are crucial for understanding the therapeutic potential and safety profile.
Case Studies
Several case studies highlight the application of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative of the pyrazolo[3,4-d]pyrimidine class showed improved outcomes in patients with advanced colorectal cancer when combined with standard chemotherapy.
- Case Study 2 : Another study focused on a related compound demonstrated significant anti-tumor activity in breast cancer models, leading to further investigations into combination therapies that include these agents.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, primarily due to its structural features.
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, show promise as anticancer agents. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In silico studies suggest that it can act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes associated with inflammation .
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Study 1: Anticancer Research
In a study published in MDPI, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer effects on various cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting the potential of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of similar compounds. Molecular docking studies indicated strong binding affinities for targets involved in inflammatory pathways, suggesting that this compound could be optimized as a therapeutic agent for inflammatory diseases .
Q & A
Basic: How can researchers optimize the synthesis of this compound?
Methodological Answer:
Synthetic optimization requires a systematic approach using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, coupling reactions involving α-chloroacetamides (as in ) may benefit from polar aprotic solvents (e.g., DMF) and controlled heating (80–100°C). Statistical tools like response surface methodology (RSM) can identify critical parameters and reduce trial-and-error steps . Reaction monitoring via HPLC or TLC ensures intermediate purity, while column chromatography or recrystallization refines the final product .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions, particularly for the pyrazolo[3,4-d]pyrimidine core and trifluoromethyl group .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures).
- X-ray Crystallography: Resolves stereochemical ambiguities, especially for sulfur-containing moieties (e.g., thioacetamide linkage) .
- FT-IR Spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced: How can contradictory bioactivity data in enzyme inhibition assays be resolved?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Use orthogonal assays to validate results:
- Enzyme Kinetics: Measure IC50 under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Thermal Shift Assays: Confirm target engagement by monitoring protein melting shifts.
- Cellular Models: Compare in vitro enzyme inhibition with cell-based proliferation assays (e.g., bacterial growth curves for antimicrobial activity) . Adjust buffer systems to mimic physiological conditions and rule out artifactual inhibition .
Advanced: What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model electron distribution at the pyrazolo-pyrimidine core, identifying reactive sites for enzyme interactions .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding (e.g., with bacterial acps-pptase) to assess stability and hydrogen-bonding networks .
- Docking Studies: Screen against target libraries (e.g., kinases, phosphatases) to prioritize experimental validation .
Advanced: What strategies address challenges in purifying sulfur-containing intermediates?
Methodological Answer:
Thioacetamide derivatives often exhibit low solubility and oxidation sensitivity. Strategies include:
- Reductive Conditions: Use nitrogen atmospheres or reducing agents (e.g., DTT) to prevent disulfide formation during purification .
- Chromatography: Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
- Crystallization: Optimize solvent mixtures (e.g., DCM/hexane) to enhance crystal lattice stability .
Basic: How should researchers design bioactivity assays for this compound?
Methodological Answer:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., para-nitrophenyl phosphate) for phosphatases or kinases, measuring activity via absorbance/fluorescence .
- Antimicrobial Testing: Perform MIC (Minimum Inhibitory Concentration) assays in nutrient broth with serial dilutions, validated by colony-forming unit (CFU) counts .
- Cytotoxicity: Pair bioactivity assays with mammalian cell viability tests (e.g., MTT assay) to assess selectivity .
Advanced: How can reaction fundamentals inform scalable synthesis in flow reactors?
Methodological Answer:
Translate batch synthesis to flow chemistry by:
- Residence Time Optimization: Use microreactors to control exothermic reactions (e.g., thioacetamide formation) and minimize byproducts .
- In-line Analytics: Integrate FT-IR or UV-vis probes for real-time monitoring of intermediates .
- Solvent Compatibility: Ensure solvents (e.g., THF, acetonitrile) are compatible with reactor materials (e.g., PTFE) to prevent degradation .
Basic: What safety protocols are critical for handling fluorinated and chlorinated intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste Management: Segregate halogenated waste in designated containers for incineration .
- Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent toxic gas release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
